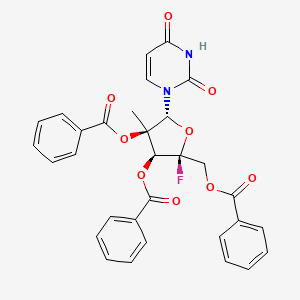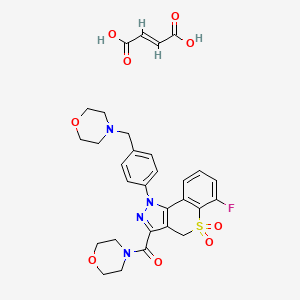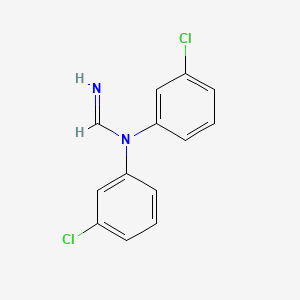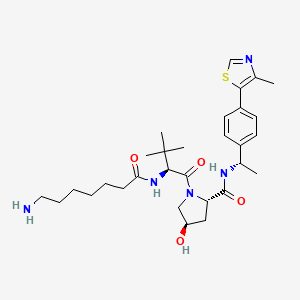
2',3',5'-tribenzoate-4'-C-fluoro-2'-C-methyl-Uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’,5’-tribenzoate-4’-C-fluoro-2’-C-methyl-Uridine is a chemically modified nucleoside derivative. This compound is characterized by the presence of three benzoate groups attached to the 2’, 3’, and 5’ positions of the ribose ring, a fluorine atom at the 4’ position, and a methyl group at the 2’ position. These modifications confer unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-tribenzoate-4’-C-fluoro-2’-C-methyl-Uridine typically involves multiple steps, starting from uridine. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups at the 2’, 3’, and 5’ positions of uridine are protected using benzoyl chloride in the presence of a base such as pyridine to form the tribenzoate derivative.
Introduction of Fluorine: The fluorine atom is introduced at the 4’ position through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Methylation: The methyl group is introduced at the 2’ position using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of 2’,3’,5’-tribenzoate-4’-C-fluoro-2’-C-methyl-Uridine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’,5’-tribenzoate-4’-C-fluoro-2’-C-methyl-Uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or benzoate positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination, methyl iodide for methylation.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
2’,3’,5’-tribenzoate-4’-C-fluoro-2’-C-methyl-Uridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modulating nucleic acid interactions and enzyme activities.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of novel pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 2’,3’,5’-tribenzoate-4’-C-fluoro-2’-C-methyl-Uridine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The fluorine and methyl modifications enhance its binding affinity to nucleic acid targets, while the benzoate groups increase its stability and cellular uptake. This compound can inhibit enzymes involved in nucleic acid metabolism, leading to antiviral and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’,3’,5’-tribenzoate-4’-C-fluoro-Uridine
- 2’,3’,5’-tribenzoate-2’-C-methyl-Uridine
- 2’,3’,5’-tribenzoate-4’-C-methyl-Uridine
Uniqueness
2’,3’,5’-tribenzoate-4’-C-fluoro-2’-C-methyl-Uridine is unique due to the combined presence of fluorine and methyl groups, which confer enhanced biological activity and stability compared to its analogs. The specific arrangement of these groups allows for targeted interactions with nucleic acids and enzymes, making it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C31H25FN2O9 |
|---|---|
Molekulargewicht |
588.5 g/mol |
IUPAC-Name |
[(2S,3S,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H25FN2O9/c1-30(42-26(38)22-15-9-4-10-16-22)27(41-25(37)21-13-7-3-8-14-21)31(32,19-40-24(36)20-11-5-2-6-12-20)43-28(30)34-18-17-23(35)33-29(34)39/h2-18,27-28H,19H2,1H3,(H,33,35,39)/t27-,28+,30+,31+/m0/s1 |
InChI-Schlüssel |
KHMMACPSXZNZQX-MPOKNQLQSA-N |
Isomerische SMILES |
C[C@]1([C@@H]([C@](O[C@H]1N2C=CC(=O)NC2=O)(COC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Kanonische SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)(COC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro(](/img/structure/B11927555.png)
![undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11927557.png)




![2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride](/img/structure/B11927580.png)



![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B11927604.png)


